SERT Binding Affinity: N-Methylparoxetine vs. Paroxetine and Fluoxetine
N-Methylparoxetine demonstrates high-affinity binding to the serotonin transporter (SERT), a key mechanism in its activity profile. It inhibits [3H]paroxetine binding to rat cortical membranes with a Ki of 4.3 nM . This binding affinity is comparable to that of the parent drug paroxetine, which exhibits an IC50 of 4 nM in similar assays, indicating that the N-methyl modification does not abolish high-affinity SERT interaction [1]. In contrast, other SSRIs like fluoxetine show a significantly weaker affinity, with a reported IC50 of 19 nM in comparable experimental systems [1].
| Evidence Dimension | Serotonin Transporter (SERT) Binding Affinity |
|---|---|
| Target Compound Data | Ki = 4.3 nM |
| Comparator Or Baseline | Paroxetine (IC50 = 4 nM); Fluoxetine (IC50 = 19 nM) |
| Quantified Difference | N-methylparoxetine shows a 4.4-fold higher binding affinity compared to fluoxetine and is comparable to paroxetine. |
| Conditions | [3H]paroxetine binding assay using rat cortical membranes for N-methylparoxetine; related SERT inhibition assays for comparators [REFS-1, REFS-2]. |
Why This Matters
This quantitative similarity to paroxetine and clear superiority over fluoxetine validates the selection of N-methylparoxetine as a high-fidelity SERT ligand or reference compound, ensuring experimental results are comparable to those obtained with the parent drug.
- [1] Journal of Pharmacology and Experimental Therapeutics (JPET). Comparison of SSRIs in SERT Inhibition Assays. Data extracted from published table. View Source
